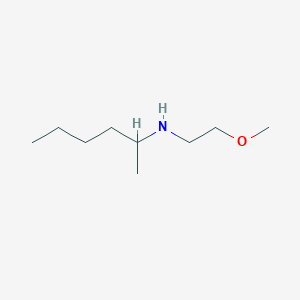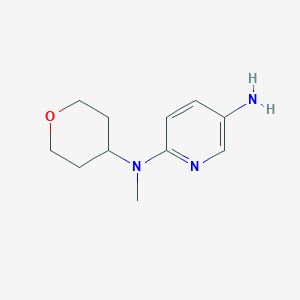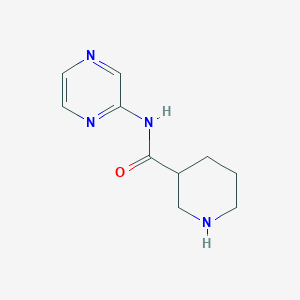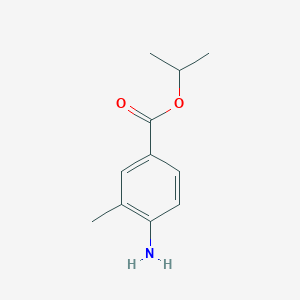
3-氯-2-甲氧基吡啶-4-硼酸
描述
3-Chloro-2-methoxypyridine-4-boronic acid is a chemical compound with the empirical formula C6H7BClNO3 and a molecular weight of 187.39 . It is provided in solid form .
Molecular Structure Analysis
The SMILES string for this compound is COc1nccc(B(O)O)c1Cl . This indicates that the compound contains a pyridine ring with chlorine, methoxy, and boronic acid functional groups attached at the 3rd, 2nd, and 4th positions, respectively .Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-2-methoxypyridine-4-boronic acid are not detailed in the search results, boronic acids are known to participate in various types of reactions. For instance, they are commonly used in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
The compound is a solid . Its molecular formula is C6H7BClNO3 and it has a molecular weight of 187.39 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not specified in the search results .科学研究应用
荧光猝灭研究
对硼酸衍生物的荧光猝灭研究,包括结构类似于3-氯-2-甲氧基吡啶-4-硼酸的化合物,已经证明它们在传感器设计中的实用性。例如,对2-甲氧基吡啶-3-基-3-硼酸在各种溶剂中被苯胺猝灭的荧光进行了广泛研究,揭示了有益于发展基于荧光的传感器的见解。这些研究突出了静态猝灭机制以及溶剂极性对猝灭效率的影响,这对于在检测生物和化学物质方面的传感器应用至关重要(Melavanki, 2018; Geethanjali et al., 2015)。
放射配体的合成
该化合物已被用于合成正电子发射断层扫描(PET)成像的放射配体,例如合成[(11)C]MK-1064,一种PET放射配体,用于成像促进素-2受体。这一应用突显了硼酸在诊断工具开发中的多功能性以及在医学成像技术中的潜力(Gao, Wang, & Zheng, 2016)。
合成中的亲电活化
硼酸,包括类似于3-氯-2-甲氧基吡啶-4-硼酸的衍生物,在有机合成中起着促进亲电活化的重要作用。它们通过可逆共价键形成实现了复杂分子的高效合成,例如合成3,4-羟基吡啶酮衍生物。这一过程在制药行业中对于金属螯合药效团的创造至关重要,展示了硼酸在药物开发和合成中的关键作用(Ke et al., 2022)。
有机反应中的催化作用
硼酸的催化性质在各种有机反应中得到利用,例如高度对映选择性的氮杂Michael加成。这些反应在合成密集官能化环己烷方面是基础的,展示了硼酸在有机化学中的多功能性以及它们对推进不对称合成技术的贡献(Hashimoto, Gálvez, & Maruoka, 2015)。
传感和化学传感应用
硼酸衍生物因其传感能力而广受关注,特别是在检测糖类和氟化物离子方面。利用硼酸取代的复合物进行电化学传感展示了它们在开发新的用于环境监测、医疗保健和工业应用的传感器方面的潜力。这些研究证实了硼酸在化学传感技术中的重要作用,通过电化学或荧光性质的变化实现对各种分析物的检测(Nicolas, Fabre, & Simonet, 2001)。
安全和危害
3-Chloro-2-methoxypyridine-4-boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
Boronic acids are known to participate in the suzuki-miyaura coupling reaction . In this reaction, the boronic acid forms a complex with a palladium catalyst, which then undergoes transmetalation with an electrophilic organic group . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which boronic acids participate, is widely used in organic synthesis to create chemically differentiated fragments . This suggests that the compound could potentially influence a variety of biochemical pathways depending on the other reactants present.
Pharmacokinetics
The pharmacokinetics of boronic acids, in general, can be influenced by factors such as their pka values, the presence of transporters, and their potential to form reversible covalent bonds .
Result of Action
Given its potential involvement in the suzuki-miyaura coupling reaction, it can be inferred that the compound may play a role in the formation of new carbon-carbon bonds, thereby influencing the structure of organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-methoxypyridine-4-boronic acid . For instance, the Suzuki-Miyaura coupling reaction, in which the compound may participate, is known to be influenced by factors such as temperature, pH, and the presence of a suitable catalyst . Furthermore, the compound’s safety data sheet indicates that it may cause skin and eye irritation, and may have respiratory system toxicity , suggesting that its handling and use should be done with appropriate protective measures.
生化分析
Biochemical Properties
3-Chloro-2-methoxypyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts to facilitate the transmetalation process, which is a key step in the coupling reaction . Additionally, 3-Chloro-2-methoxypyridine-4-boronic acid can interact with various enzymes and proteins, potentially inhibiting or activating their functions. For example, it may bind to active sites of enzymes, altering their catalytic activity and affecting metabolic pathways.
Cellular Effects
The effects of 3-Chloro-2-methoxypyridine-4-boronic acid on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of proteins involved in signaling pathways. This can result in altered cellular responses, such as proliferation, differentiation, or apoptosis. Furthermore, 3-Chloro-2-methoxypyridine-4-boronic acid may affect gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of specific genes .
Molecular Mechanism
At the molecular level, 3-Chloro-2-methoxypyridine-4-boronic acid exerts its effects through various binding interactions with biomolecules. It can form covalent bonds with nucleophilic residues in proteins, such as cysteine or serine, leading to enzyme inhibition or activation. The compound may also interact with DNA or RNA, affecting transcription and translation processes. Additionally, 3-Chloro-2-methoxypyridine-4-boronic acid can modulate the activity of signaling molecules, such as kinases and phosphatases, by binding to their active sites and altering their conformation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-2-methoxypyridine-4-boronic acid can change over time. The compound’s stability and degradation are important factors to consider. It may undergo hydrolysis or oxidation, leading to the formation of degradation products that could have different biological activities. Long-term exposure to 3-Chloro-2-methoxypyridine-4-boronic acid may result in cumulative effects on cellular function, such as changes in gene expression or metabolic flux . These temporal effects should be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Chloro-2-methoxypyridine-4-boronic acid can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it may cause toxic or adverse effects, such as oxidative stress, inflammation, or cell death. Threshold effects should be determined to establish safe and effective dosage ranges for potential therapeutic applications .
Metabolic Pathways
3-Chloro-2-methoxypyridine-4-boronic acid is involved in various metabolic pathways. It can be metabolized by enzymes, such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. The compound may also interact with cofactors, such as NADH or FADH2, affecting redox reactions and metabolic flux. Additionally, 3-Chloro-2-methoxypyridine-4-boronic acid may influence the levels of specific metabolites, such as amino acids or nucleotides, by modulating enzyme activity or gene expression .
Transport and Distribution
The transport and distribution of 3-Chloro-2-methoxypyridine-4-boronic acid within cells and tissues are crucial for its biological activity. The compound may be transported by specific transporters or binding proteins, facilitating its uptake and accumulation in target cells or tissues. It may also interact with cellular membranes, affecting its localization and distribution. Understanding the transport and distribution mechanisms of 3-Chloro-2-methoxypyridine-4-boronic acid can provide insights into its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 3-Chloro-2-methoxypyridine-4-boronic acid can influence its activity and function. The compound may be targeted to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes. Studying the subcellular localization of 3-Chloro-2-methoxypyridine-4-boronic acid can provide valuable information on its mechanism of action and potential therapeutic targets .
属性
IUPAC Name |
(3-chloro-2-methoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNAXOGPSUVHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657410 | |
| Record name | (3-Chloro-2-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-88-7 | |
| Record name | B-(3-Chloro-2-methoxy-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957060-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-2-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-methoxypyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1461628.png)








![(Hexan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1461644.png)
